9-Chloro-9-phenylxanthene

Catalog No.
S3312403
CAS No.
42506-03-6
M.F
C19H13ClO
M. Wt
292.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Chloro-9-phenylxanthene

CAS Number

42506-03-6

Product Name

9-Chloro-9-phenylxanthene

IUPAC Name

9-chloro-9-phenylxanthene

Molecular Formula

C19H13ClO

Molecular Weight

292.8 g/mol

InChI

InChI=1S/C19H13ClO/c20-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H

InChI Key

HTGMODSTGYKJDG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)Cl

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)Cl

Structural Features and Potential Applications

-Chloro-9-phenyl-9H-xanthene belongs to the class of organic compounds known as xanthenes. Xanthenes possess a characteristic tricyclic structure consisting of three fused aromatic rings. Many xanthene derivatives exhibit various interesting properties, including:

  • Fluorescence: Certain xanthenes, like fluorescein, are known for their strong fluorescent properties, making them valuable tools in various biological applications such as cell labeling and bioimaging .
  • Photoconductivity: Some xanthenes exhibit photoconductivity, meaning their electrical conductivity changes upon exposure to light. This property makes them potentially useful in optoelectronic devices .

Given the structural similarity of 9-Chloro-9-phenyl-9H-xanthene to these well-studied xanthene derivatives, it is possible that it might possess similar properties and hold potential for applications in:

  • Fluorescent labeling: Investigating its fluorescence properties and potential use in bioimaging applications.
  • Photochemical studies: Exploring its photoconductivity and potential applications in optoelectronic devices.

Availability of Information

The limited availability of information on 9-Chloro-9-phenyl-9H-xanthene in scientific research could be due to several factors:

  • It might be a relatively new compound: If it was recently synthesized, research on its properties and potential applications might still be in its early stages.
  • Limited commercial availability: If the compound is not readily available commercially, researchers might have difficulty obtaining it for experimentation.
  • Proprietary information: If the compound is being investigated by a specific company or research group, information about its properties and applications might be considered proprietary and not publicly available.

9-Chloro-9-phenylxanthene is classified as a xanthene derivative with the molecular formula C₁₉H₁₃ClO. It features a phenyl group attached to the xanthene core, along with a chlorine atom at the 9-position. This compound exhibits notable structural characteristics that influence its reactivity and potential applications in organic synthesis and medicinal chemistry .

The reactivity of 9-chloro-9-phenylxanthene is primarily attributed to the presence of the chlorine atom and the hydroxyl groups in related derivatives. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, particularly with nucleophiles like imidazole, resulting in the formation of various derivatives .
  • Reactions with Nucleosides: It reacts with the 5′-hydroxy groups of 2′-deoxyribonucleosides, yielding crystalline products that are significant in biochemical applications .

Several methods have been developed for synthesizing 9-chloro-9-phenylxanthene:

  • Chlorination of Phenylxanthene: The introduction of chlorine can be achieved through electrophilic aromatic substitution or direct chlorination methods.
  • Reactions Involving Xanthene Derivatives: Starting from 1-hydroxy-9-phenylxanthene and reacting it with chlorinating agents under controlled conditions can yield the desired product .

These methods highlight the versatility of xanthene chemistry in producing derivatives with tailored properties.

9-Chloro-9-phenylxanthene finds applications in several areas:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Biochemical Research: Its ability to interact with nucleosides makes it useful in studies involving DNA and RNA.
  • Fluorescent Probes: Due to its unique structure, it may also be explored as a fluorescent probe in biological imaging .

Interaction studies involving 9-chloro-9-phenylxanthene focus on its reactivity with biological molecules. For instance:

  • Nucleoside Interactions: The compound's ability to form stable complexes with nucleosides has implications for drug design and development.
  • Enzyme Inhibition: Preliminary studies suggest potential enzyme inhibition properties that could be explored further for therapeutic applications .

Several compounds share structural similarities with 9-chloro-9-phenylxanthene. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
PhenylxantheneLacks chlorine; simpler structureBasic xanthene structure without halogen
1-Hydroxy-9-phenylxantheneHydroxyl group at the 1-positionMore polar; potential for different reactivity
Xanthenes (General)Core xanthene structureDiverse substituents lead to varied properties

The presence of the chlorine atom in 9-chloro-9-phenylxanthene distinguishes it from these compounds, influencing its reactivity and potential biological interactions.

XLogP3

5.1

Other CAS

42506-03-6

Wikipedia

9-Chloro-9-phenyl-9H-xanthene

Dates

Modify: 2023-08-19

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